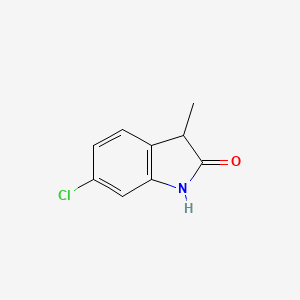

6-Chloro-3-methylindolin-2-one

Description

Significance of the Indolin-2-one Nucleus as a Privileged Pharmacophore

A privileged pharmacophore is a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. The indolin-2-one nucleus fits this description perfectly, being a core component in numerous natural products and synthetic compounds with diverse therapeutic applications. researchgate.netrsc.org Its versatility stems from the ability to easily modify its structure at various positions, allowing for the fine-tuning of its biological activity. ekb.egekb.eg

The indolin-2-one scaffold is particularly prominent in the field of oncology, where it has been instrumental in the development of kinase inhibitors. researchgate.netresearchgate.net Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. researchgate.netscirp.org Indolin-2-one derivatives have been shown to effectively inhibit various kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and others, thereby disrupting tumor growth and angiogenesis. scirp.orgsci-hub.seresearchgate.net Beyond cancer, compounds bearing the indolin-2-one ring system have demonstrated a wide array of therapeutic effects, including antimicrobial, anti-inflammatory, antiviral, and antipsychotic activities. researchgate.netresearchgate.net

Evolution of Indolin-2-one Derivatives in Drug Discovery and Development

The journey of indolin-2-one derivatives in drug discovery has been marked by significant milestones. An early and pivotal success story is that of Sunitinib, an oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. ekb.egekb.egscirp.org Sunitinib's development highlighted the potential of the indolin-2-one scaffold to yield potent and selective drugs. ekb.egscirp.org

Following the success of Sunitinib, research into indolin-2-one derivatives intensified, leading to the discovery of other important drugs and clinical candidates. Nintedanib is another notable example, used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. growingscience.com The development pipeline continues to be populated with novel indolin-2-one-based compounds targeting a variety of diseases. benthamscience.com Researchers have explored various synthetic strategies, such as molecular hybridization and bioisosteric replacement, to create new derivatives with improved efficacy and pharmacokinetic properties. researchgate.netsci-hub.se This ongoing evolution underscores the enduring importance of the indolin-2-one scaffold in medicinal chemistry. rsc.orgbenthamscience.com

Contextualizing 6-Chloro-3-methylindolin-2-one within the Indolin-2-one Chemical Space

Within the vast chemical space of indolin-2-one derivatives, this compound represents a specific analogue with its own unique set of properties and potential applications. The presence of a chlorine atom at the 6-position and a methyl group at the 3-position of the indolin-2-one core influences its chemical reactivity and biological interactions. smolecule.com Halogenation, such as the introduction of a chlorine atom, is a common strategy in medicinal chemistry to enhance the biological activity of a compound. rjptonline.org

While not as extensively studied as some of the blockbuster drugs, this compound and its derivatives are subjects of ongoing research. For instance, various N-substituted derivatives of 6-chloroindolin-2-one have been synthesized and investigated for their potential biological activities. The exploration of such analogues contributes to a deeper understanding of the structure-activity relationships within the indolin-2-one class of compounds and may pave the way for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNO |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

6-chloro-3-methyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H8ClNO/c1-5-7-3-2-6(10)4-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) |

InChI Key |

QOXVTAOGHFFSPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(C=C(C=C2)Cl)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 3 Methylindolin 2 One and Substituted Indolin 2 One Analogs

General Synthetic Approaches to the Indolin-2-one Core

The construction of the fundamental indolin-2-one ring system can be achieved through several established synthetic routes, often involving intramolecular cyclization reactions. One of the classical methods is the Hinsberg oxindole (B195798) synthesis , which involves the reaction of a sodium bisulfite adduct of a glyoxal (B1671930) with a primary or secondary aniline (B41778), followed by acid-catalyzed cyclization. Another traditional approach is the Stolle synthesis , which proceeds via the cyclization of an α-halo- or α-arylamino-N-arylacetamide using a Lewis acid catalyst like aluminum chloride.

More contemporary methods frequently employ transition-metal catalysis to achieve higher efficiency and broader substrate scope. Palladium-catalyzed reactions, in particular, have become a powerful tool for constructing the indolin-2-one core. nih.gov One such strategy involves the reductive cyclocarbonylation of ortho-nitrostyrenes. thieme-connect.com This method utilizes a palladium catalyst to selectively insert carbon monoxide and facilitate cyclization to yield indolin-2-one derivatives. thieme-connect.com Another prominent palladium-catalyzed approach is the intramolecular C-H amination of N-aryl-α,β-unsaturated amides or β-arylethylamine substrates, which provides direct access to the indoline (B122111) scaffold under mild conditions. organic-chemistry.org These catalytic domino processes allow for the creation of functionalized oxindoles with high chemo- and stereoselectivity. nih.gov

Furthermore, iodine-promoted oxidative reactions from precursors like 1,2,3,3-tetramethyl-3H-indolium iodides offer a metal-free and peroxide-free cascade pathway to the indolin-2-one core. researchgate.net The synthesis can also begin from materials like homophthalic acid, which can be converted through a Curtius rearrangement and subsequent intramolecular cyclization to form the indolin-2-one structure. researchgate.net

| Synthetic Method | Key Precursors | Typical Reagents/Catalysts | Reference |

| Stolle Synthesis | α-halo-N-arylacetamide | AlCl₃, TiCl₄ | Classical Method |

| Palladium-Catalyzed Cyclocarbonylation | o-Nitrostyrene | PdX₂/phosphine, CO | thieme-connect.com |

| Palladium-Catalyzed C-H Amination | N-aryl-α,β-unsaturated amide | Pd(II) catalyst, oxidant | organic-chemistry.org |

| Iodine-Promoted Cascade | 1,2,3,3-tetramethyl-3H-indolium iodide | I₂ | researchgate.net |

Strategies for Halogenation at the C-6 Position of the Indolin-2-one Ring System

Introducing a chlorine atom at the C-6 position of the indolin-2-one ring is typically achieved in one of two ways: either by starting with a pre-halogenated precursor or by direct halogenation of the aromatic ring of a pre-formed indolin-2-one.

The most straightforward approach involves using a 4-chloro-substituted aniline as the starting material in one of the cyclization strategies mentioned previously (e.g., Stolle or Hinsberg synthesis). For instance, the synthesis of 6-chlorooxindole (B1630528) can be accomplished by cyclizing N-(4-chlorophenyl)-2-chloroacetamide. This ensures that the chlorine atom is unambiguously positioned at the desired location on the benzene (B151609) ring of the final product.

Direct electrophilic halogenation of the indolin-2-one scaffold is also a viable method. Reagents such as N-chlorosuccinimide (NCS) can be used to introduce a chlorine atom onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents on the ring. The amide group at the N-1 position is an ortho-, para-director, which would favor substitution at the C-5 and C-7 positions. However, reaction conditions can be optimized to achieve halogenation at the C-6 position, although mixtures of isomers may sometimes be formed.

Methods for Methylation and Other Alkylation at the C-3 Position

The C-3 position of the indolin-2-one ring is flanked by a carbonyl group and an aromatic ring, making the methylene (B1212753) protons acidic and amenable to deprotonation to form an enolate. This enolate is a key intermediate for introducing alkyl substituents at this position.

The standard procedure for C-3 alkylation involves treating the N-protected indolin-2-one with a strong base, such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK), to generate the corresponding enolate. This nucleophilic enolate is then quenched with an electrophilic alkylating agent, such as methyl iodide, to install the methyl group. To synthesize 6-Chloro-3-methylindolin-2-one, one would start with 6-chloroindolin-2-one, protect the N-1 position if necessary, and then perform this deprotonation-alkylation sequence.

Care must be taken to control the reaction conditions to avoid potential side reactions, such as O-alkylation or dialkylation at the C-3 position. The choice of base, solvent, and temperature can significantly influence the outcome and yield of the desired C-alkylated product. A variety of 3-substituted indolin-2-ones have been synthesized using this fundamental approach, highlighting its versatility in creating derivatives for biological evaluation. nih.govnih.gov

Regioselective Functionalization and Derivatization at the N-1 Position

The nitrogen atom at the N-1 position of the indolin-2-one ring possesses a lone pair of electrons and an acidic proton, making it a site for various functionalization reactions. Regioselective derivatization at this position is often crucial for modulating the biological activity of the molecule and is a common strategy in medicinal chemistry.

N-alkylation is the most common modification, typically achieved by treating the indolin-2-one with a base to deprotonate the nitrogen, followed by the addition of an alkyl halide. For example, the synthesis of 6-chloro-1-methylindoline-2,3-dione (B11903329) (a precursor to the target molecule) was achieved by reacting 6-chloroisatin (B1630522) with iodomethane (B122720) in the presence of potassium carbonate (K₂CO₃) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in DMF. nih.gov This method is broadly applicable to other indolin-2-ones.

Other N-1 functionalizations include N-arylation, N-acylation, and the introduction of various protecting groups. N-arylation can be accomplished using copper- or palladium-catalyzed cross-coupling reactions. N-acylation is readily performed using acyl chlorides or anhydrides in the presence of a base. The choice of substituent at the N-1 position can influence the reactivity of other positions on the ring, such as the acidity of the C-3 protons.

Catalytic Reactions and Green Chemistry Approaches in Indolin-2-one Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency and reduce environmental impact. The synthesis of indolin-2-ones has benefited significantly from these advancements.

Transition-metal catalysis, particularly with palladium, has enabled novel and efficient routes to the oxindole core, as discussed in section 2.1. nih.govthieme-connect.com These reactions often proceed with high atom economy and under milder conditions than classical methods. Chiral rhodium complexes have been used for the enantioselective synthesis of C7-indolino biaryl atropisomers via C-H functionalization. nih.gov

Green chemistry approaches focus on using environmentally benign solvents, reducing waste, and employing recyclable catalysts. Water has been explored as a green solvent for some steps in oxindole synthesis. For example, catalyst-free Henry reactions between isatin (B1672199) and nitroalkanes have been performed in water at room temperature to produce 3-hydroxy-3-nitromethylindolin-2-ones. sjp.ac.lk The use of solid acid catalysts, such as sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H), provides an effective and recyclable catalytic system for reactions like the condensation of isatins with indoles. researchgate.net Flow chemistry techniques have also been applied to improve the synthesis of indoline derivatives, allowing for reduced reaction times and decreased use of hazardous reagents. epa.gov

| Green Approach | Description | Advantages | Reference |

| Aqueous Media Synthesis | Using water as the reaction solvent. | Environmentally benign, safe, low cost. | sjp.ac.lk |

| Solid Acid Catalysis | Employing heterogeneous, recyclable catalysts like SBA-Pr-SO₃H. | Catalyst reusability, simple workup, reduced waste. | researchgate.net |

| Flow Chemistry | Performing reactions in continuous flow reactors. | Improved safety, reduced reaction time, scalability. | epa.gov |

| Catalyst-Free Reactions | Reactions that proceed without a catalyst under specific conditions (e.g., in water). | Avoids toxic/expensive catalysts, simplifies purification. | sjp.ac.lk |

One-Pot and Multi-Component Reaction Sequences for Indolin-2-one Scaffolds

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, avoiding the need for isolation and purification of intermediates. These approaches align with the principles of green chemistry by saving time, solvents, and resources.

Several MCRs have been developed for the synthesis of functionalized indolin-2-one scaffolds. For instance, a three-component reaction for the synthesis of functionalized 3-indolylindolin-2-ones involves the one-pot condensation of an indole (B1671886), dimedone, and a 3-phenacylideneoxindole, catalyzed by p-toluenesulfonic acid. rsc.org This approach rapidly generates molecular complexity.

One-pot syntheses of 3,3-di(indolyl)indolin-2-ones have been achieved through the condensation of isatin and indole in the presence of a catalyst. nih.govresearchgate.net A green protocol for this reaction uses vanadyl sulfate (B86663) (VOSO₄) as a catalyst in an aqueous medium. nih.govresearchgate.net This method provides high yields in a short time and the catalyst can be recovered and reused. researchgate.net Similarly, indium(III)-catalyzed reactions of 3-diazoindolin-2-ones with indoles also proceed in a one-pot fashion to yield 3-indolylindolin-2-ones. researchgate.net These methods provide rapid access to libraries of substituted indolin-2-ones for biological screening.

Synthesis from Isatin and Related Precursors

Isatin (1H-indole-2,3-dione) and its derivatives are exceptionally versatile and common precursors for the synthesis of a wide range of substituted indolin-2-ones. dergipark.org.tr The electrophilic C-3 carbonyl group of isatin is a key handle for introducing substituents at this position.

For the synthesis of 3-alkyl-substituted indolin-2-ones, a common strategy involves a two-step sequence starting from isatin:

Reaction at the C-3 Carbonyl: Treatment of isatin with an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide), leads to the formation of a 3-alkyl-3-hydroxyindolin-2-one.

Reduction of the C-3 Hydroxyl Group: The resulting tertiary alcohol can be reduced to the corresponding 3-alkylindolin-2-one using various reducing agents, such as triethylsilane in the presence of a Lewis acid or through catalytic hydrogenation.

Alternatively, isatins can undergo condensation reactions with compounds containing active methylene groups. The Knoevenagel condensation of isatins with reagents like malononitrile (B47326) or the Henry reaction with nitroalkanes produces 3-substituted methyleneindolin-2-ones. dergipark.org.trresearchgate.net These intermediates can then be further modified, for example, by reduction of the exocyclic double bond, to afford C-3 substituted indolin-2-ones. The synthesis of 3,3-di(indolyl)indolin-2-ones via the reaction of isatins with indoles is another prominent example of the utility of isatin as a precursor. nih.govresearchgate.net Starting with a substituted isatin, such as 6-chloroisatin, allows for the direct incorporation of substituents onto the aromatic ring of the final product.

Advanced Spectroscopic and Structural Elucidation of Indolin 2 One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR: A ¹H NMR spectrum for 6-Chloro-3-methylindolin-2-one would be expected to show distinct signals corresponding to each unique proton environment. This would include signals for the aromatic protons on the chloro-substituted benzene (B151609) ring, a signal for the proton at the chiral center (C3), the protons of the methyl group at C3, and a signal for the N-H proton of the amide. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration (proton count) of each signal would provide critical information about the electronic environment and connectivity of the protons.

¹³C NMR: A ¹³C NMR spectrum would reveal a signal for each unique carbon atom in the this compound molecule. Key signals would include the characteristic peak for the carbonyl carbon (C2) of the lactam ring, peaks for the aromatic carbons (with their chemical shifts influenced by the chlorine substituent), a signal for the C3 carbon, and a peak for the methyl group's carbon.

Despite a thorough search of publicly available scientific literature, specific experimental ¹H and ¹³C NMR data for this compound could not be located. The hypothetical data based on the structure is presented below for illustrative purposes.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is predicted and not from experimental sources.)

View Hypothetical NMR Data

| ¹H NMR (Proton) | Hypothetical Chemical Shift (δ ppm) | Hypothetical Multiplicity | Assignment |

| Aromatic CH | 7.1 - 7.3 | Multiplet | Ar-H |

| Aromatic CH | 6.8 - 7.0 | Multiplet | Ar-H |

| C3-H | 3.5 - 3.7 | Quartet | CH-CH₃ |

| N-H | 8.0 - 8.5 | Singlet | NH |

| C3-CH₃ | 1.4 - 1.6 | Doublet | CH₃ |

| ¹³C NMR (Carbon) | Hypothetical Chemical Shift (δ ppm) | Assignment |

| C=O | 175 - 180 | C2 (Carbonyl) |

| Aromatic C-Cl | 128 - 132 | C6 |

| Aromatic C | 120 - 145 | Aromatic Carbons |

| C3 | 40 - 45 | C3 |

| CH₃ | 15 - 20 | Methyl Carbon |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

Mass Spectrometry (MS): A standard MS analysis of this compound would show a molecular ion peak (M⁺) corresponding to the compound's nominal mass. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For this compound (C₉H₈ClNO), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Specific experimental MS and HRMS data for this compound were not found in the reviewed literature.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: This data is calculated and not from experimental sources.)

View Predicted MS Data

| Technique | Parameter | Predicted Value for C₉H₈³⁵ClNO |

| HRMS | Exact Mass [M+H]⁺ | 182.0316 |

| MS | Nominal Mass [M]⁺ | 181 |

| MS | Isotopic Peak [M+2]⁺ | 183 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O (carbonyl) bond of the lactam, C-H bonds of the aromatic ring and alkyl groups, and potentially the C-Cl bond. These specific frequencies (expressed in wavenumbers, cm⁻¹) provide direct evidence for the presence of these key functional groups.

A search of scientific databases did not yield an experimental IR spectrum for this compound.

Table 3: Expected Infrared Absorption Bands for this compound (Note: This data represents typical ranges and is not from experimental sources.)

View Expected IR Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3200 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Alkyl) | 2850 - 2960 | Stretching |

| C=O (Lactam) | 1680 - 1720 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis and Conformation

To date, no published single-crystal X-ray diffraction data for this compound is available in the public domain.

Elemental Analysis for Purity and Composition Verification

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula.

While experimental elemental analysis data for this compound is not available in the searched literature, the theoretical composition can be calculated from its molecular formula, C₉H₈ClNO.

Table 4: Theoretical Elemental Composition of this compound (C₉H₈ClNO)

View Elemental Analysis Data

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 59.52 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.44 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.52 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.71 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.81 |

| Total | 181.622 | 100.00 |

Biological Activities and Mechanistic Investigations of Indolin 2 One Derivatives

Anticancer and Antiproliferative Potentials

There is a lack of direct evidence in the reviewed literature to support significant anticancer or antiproliferative properties of 6-Chloro-3-methylindolin-2-one as a standalone compound. Its importance in the field of oncology stems from its role as a crucial starting material for the synthesis of potent anticancer agents. For instance, it is a well-documented precursor to several patented indolin-2-one derivatives that exhibit antiproliferative effects.

Tyrosine Kinase Inhibition (RTKIs) and Specific Enzyme Targeting

Scientific literature does not attribute direct tyrosine kinase inhibitory activity to this compound itself. The indolin-2-one scaffold is a core component of many potent tyrosine kinase inhibitors, and this compound serves as a foundational molecule for creating these more complex and active structures. The subsequent sections detail the inhibitory activities of compounds derived from this precursor.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

This compound is a key intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors, including those that target VEGFR. For example, the synthesis of compounds that show potent inhibition of VEGFR2 often starts from this chloro-substituted indolinone. The biological activity, however, is a feature of the final, more complex molecule, not of the initial building block.

Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition

Similar to VEGFR, the inhibitory activity against PDGFR is characteristic of derivatives of this compound, not the compound itself. It provides the necessary chemical framework that, upon further modification, can lead to potent PDGFR inhibitors used in cancer research and therapy.

c-KIT Receptor Tyrosine Kinase Inhibition

The role of this compound concerning c-KIT inhibition is that of a precursor. The indolin-2-one core is essential for the structure of several c-KIT inhibitors, and this specific chlorinated and methylated version is a common starting point for their chemical synthesis.

Src Family Kinase (SFK) Inhibition

While the indolin-2-one scaffold is explored in the design of various kinase inhibitors, including those targeting Src family kinases, there is no specific data indicating that this compound itself is an inhibitor of SFKs. Its contribution is in providing the foundational structure for more elaborate molecules that may possess such activity.

Other Kinase Targets (e.g., Akt kinase)

The broader application of this compound as a synthetic intermediate extends to the development of inhibitors for other kinases as well. The versatility of its chemical structure allows for modifications that can lead to compounds targeting a range of kinases, including the Akt signaling pathway. However, direct inhibitory action by this compound on Akt kinase has not been reported.

Based on a thorough review of available scientific literature, there is no specific information regarding the biological activities and mechanistic investigations of the chemical compound “this compound” corresponding to the detailed outline provided.

The requested topics, including cell proliferation inhibition, apoptosis induction, cell cycle arrest, disruption of mitochondrial membrane potential, induction of intracellular oxidative stress, and preclinical in vitro cytotoxicity evaluations, have been the subject of research for the broader class of indolin-2-one derivatives. However, data specifically identifying and detailing these activities for this compound could not be located in the public domain.

Research has been conducted on structurally related compounds. For instance, studies on various halogenated and substituted indolin-2-ones have demonstrated a range of biological effects, highlighting the importance of the indolin-2-one scaffold in medicinal chemistry. aip.orgnih.govgrowingscience.com Investigations into compounds such as 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones have shown anti-proliferative effects. nih.gov Similarly, other complex derivatives have been synthesized and evaluated for their antitumor activities. nih.gov

However, without specific studies on this compound, it is not possible to provide the detailed, compound-specific article as requested while adhering to the principles of scientific accuracy.

Preclinical In Vivo Efficacy Studies (Xenograft Models)

Preclinical in vivo efficacy studies utilizing xenograft models are crucial for evaluating the potential of novel therapeutic agents in a setting that mimics human tumors. In the context of indolin-2-one derivatives and related indole (B1671886) compounds, several studies have demonstrated their potential in such models. For instance, in vivo studies in an HCT116 xenograft mouse model showed that certain indole derivatives could inhibit tumor growth by up to 71.79%, suggesting better efficacy and lower toxicity than established drugs like SAHA. mdpi.com Similarly, other research on indole-chalcone derivatives in a mouse xenograft model of MGC-803 cells resulted in significant tumor growth inhibition of 70% and 80% at doses of 15 mg/kg and 30 mg/kg, respectively, without notable toxicity. mdpi.com

Further investigations in a xenograft model of MHCC-97H cells indicated that another indole derivative significantly inhibited tumor growth by 75.4% without causing notable toxicity. mdpi.com Additionally, in vivo studies with novel indole derivatives as LSD1 inhibitors demonstrated a strong antitumor effect in A549 xenograft models. mdpi.com These findings collectively underscore the promise of the broader indole and indolin-2-one scaffold in the development of new anticancer agents.

Antimicrobial Activities

Indolin-2-one derivatives have demonstrated a wide range of antimicrobial activities, positioning them as a promising scaffold for the development of new anti-infective agents.

Antibacterial Spectrum and Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial potential of indolin-2-one derivatives has been evaluated against a variety of bacterial strains. For example, certain indolin-2-ones containing an arylidene motif have shown good antimicrobial activity against Bacillus cereus. nih.gov Some derivatives were also found to have noticeable efficacy against the Gram-negative strain Klebsiella pneumoniae. nih.gov

Hybrids of indolin-2-one and nitroimidazole have exhibited high potency in killing several bacterial strains, including drug-resistant ones, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0625–4 μg/mL against three Gram-positive and two Gram-negative bacteria strains. nih.gov Another indolin-2-one derivative displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial activity of some newly synthesized indolin-2-one derivatives was tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus cereus) and Gram-negative bacteria (Escherichia coli and Shigilla flexneri). tandfonline.com

| Derivative Type | Gram-Positive Activity | Gram-Negative Activity | MIC Range (µg/mL) | Reference |

|---|---|---|---|---|

| Arylidene Motif | Good vs. B. cereus | Noticeable vs. K. pneumoniae | N/A | nih.gov |

| Nitroimidazole Hybrid | Active | Active | 0.0625–4 | nih.gov |

| General Derivative | Active | Active | N/A | nih.gov |

| Heterocyclic Derivative | Active vs. S. aureus, B. cereus | Active vs. E. coli, S. flexneri | N/A | tandfonline.com |

Antifungal Properties

The antifungal properties of indolin-2-one derivatives have also been a subject of investigation. Indolin-2-ones with a 3-aminophenyl or 2-pyridyl group have demonstrated the best antifungal activities against all tested fungi. nih.gov Generally, these derivatives have shown better antifungal than antibacterial potential, with MIC values in the range of 0.36–25 mg/ml. nih.gov

Some indolin-2-one derivatives have exhibited moderate antifungal activity. nih.gov In a study of newly synthesized heterocyclic derivatives incorporating the indolin-2-one moiety, some compounds were screened for antifungal activity against Aspergillus flavus and Candida albicans. tandfonline.com

| Derivative Type | Fungal Strains Tested | Activity Level | MIC Range (mg/mL) | Reference |

|---|---|---|---|---|

| 3-Aminophenyl or 2-Pyridyl Group | Various fungi | Best among tested | 0.36–25 | nih.gov |

| General Derivative | Various fungi | Moderate | N/A | nih.gov |

| Heterocyclic Derivative | A. flavus, C. albicans | Screened | N/A | tandfonline.com |

Mechanistic Insights into Antimicrobial Action

Research into the antimicrobial mechanism of indolin-2-one derivatives has revealed unexpected modes of action. A study on nitroimidazoles linked to an indolin-2-one substituent, which showed potent activity against aerobic bacteria, pointed towards a novel mechanism. figshare.comacs.org Whole proteome analysis of cells treated with these compounds indicated an upregulation of bacteriophage-associated proteins, which is suggestive of DNA damage. figshare.comacs.org

Further investigation using activity-based protein profiling identified topoisomerase IV, an essential enzyme for DNA replication, as a primary target in pathogenic Staphylococcus aureus. figshare.comacs.org Subsequent assays confirmed the inhibition of DNA decatenation, with an activity level comparable to that of ciprofloxacin, a known inhibitor of this enzyme. acs.org This suggests a dual mode of action for these indolin-2-one functionalized nitroimidazoles: direct inhibition of topoisomerase IV and the classic nitroimidazole mechanism of reductive bioactivation leading to damaging reactive species. figshare.comacs.org

Anti-inflammatory Activities and Related Mechanisms

Indolin-2-one derivatives have been shown to possess anti-inflammatory properties, making them important for drug discovery and development. nih.gov

Inhibition of Prostaglandin (B15479496) Synthesis Pathways

Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by reducing the synthesis of prostaglandins (B1171923) through the inhibition of the cyclooxygenase (COX) enzyme. nih.gov While direct studies on this compound are scarce, research on related indolin-2-one derivatives suggests a similar mechanism. The anti-inflammatory activity of indolin-2-one derivatives has been a focus of several studies aiming to develop new active materials with low toxicity and excellent anti-inflammatory action. nih.gov

In one study, a series of 1,3-dihydro-2H-indolin-2-one derivatives were designed and synthesized, with their in vitro anti-inflammatory and COX-2 inhibitory activities evaluated. mdpi.com The results indicated that these compounds have the potential to become novel lead compounds in anti-inflammatory drugs. mdpi.com When cells are stimulated by inflammation, COX-2 expression levels can increase significantly, leading to a rise in prostaglandin levels at the site of inflammation and resulting in an inflammatory response and tissue damage. mdpi.com Therefore, the inhibition of COX-2 is a key therapeutic strategy.

Mast Cell Degranulation Inhibition

Indolin-2-one derivatives have been identified as potent inhibitors of mast cell degranulation, a key event in the initiation of allergic and inflammatory responses. nih.govnih.gov Research has shown that the parent compound, indolin-2-one, exhibits a notable inhibitory effect on histamine (B1213489) release from mast cells, with its activity surpassing that of the established mast cell stabilizing drug, disodium (B8443419) cromoglycate. nih.gov This suggests that the indolin-2-one core structure is a valuable pharmacophore for developing anti-allergic agents.

Further studies on derivatives have elaborated on this anti-allergic potential. For instance, the alkaloid (E,Z)-3-(3′,5′-dimethoxy-4-hydroxy-benzylidene)-2-indolinone, isolated from the medicinal plant Isatis tinctoria, effectively inhibited the degranulation of bone marrow-derived mast cells (BMMCs) stimulated by antigens. nih.gov This compound also demonstrated a more potent inhibition of compound 48/80-induced degranulation in rat peritoneal mast cells compared to disodium cromoglycate, highlighting its superior mast cell stabilizing properties. nih.gov The mechanism underlying this inhibition is linked to the suppression of signaling pathways that lead to the release of histamine and other inflammatory mediators from mast cell granules. nih.govresearchgate.netresearchgate.net

Modulation of Inflammatory Cytokines (e.g., TNF-α)

Beyond inhibiting the immediate release of histamine, indolin-2-one derivatives also modulate the expression and production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). researchgate.net TNF-α is a critical mediator in the inflammatory cascade of numerous diseases. mdpi.com The ability of indolin-2-one compounds to interfere with its activity represents a significant therapeutic avenue.

A study involving a series of nineteen 3-substituted-indolin-2-one derivatives demonstrated their capacity to suppress the production of TNF-α and Interleukin-6 (IL-6) in a concentration-dependent manner. researchgate.net The standout compound, 3-(3-hydroxyphenyl)-indolin-2-one, was shown to effectively inhibit pro-inflammatory mediators by regulating critical intracellular signaling pathways. researchgate.net Specifically, it attenuated the lipopolysaccharide (LPS)-induced activation of Akt, MAPK, and NF-κB signaling pathways in RAW264.7 macrophage cells. researchgate.net The NF-κB pathway is a pivotal regulator of genes involved in the inflammatory response, including TNF-α and IL-6. researchgate.net Similarly, other research has identified indole derivatives, such as MA-35, that rescue cellular processes suppressed by TNF-α, indicating a direct anti-TNF-α effect. nih.gov

Table 1: Anti-Inflammatory Activity of Selected Indolin-2-one Derivatives

| Compound | Biological Activity | Mechanism of Action | Cell Line |

|---|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | Inhibition of TNF-α and IL-6 production. researchgate.net | Attenuation of Akt, MAPK, and NF-κB signaling pathways. researchgate.net | RAW264.7 |

| Indolin-2-one | Inhibition of histamine release. nih.gov | Mast cell stabilization. nih.gov | Rat Peritoneal Mast Cells |

| MA-35 (Indole derivative) | Restoration of Epo production suppressed by TNF-α. nih.gov | Inhibition of IκB kinase phosphorylation. nih.gov | Hep3B / L929 |

Antiviral Activities

The indolin-2-one scaffold has proven to be a versatile template for the development of potent antiviral agents, with significant research focused on its activity against HIV and other viruses.

Derivatives of indolin-2-one have emerged as a promising class of inhibitors targeting multiple stages of the HIV-1 lifecycle. mdpi.comcore.ac.uknih.gov Researchers have successfully designed these compounds to act as multi-target agents, a crucial strategy for combating viral drug resistance.

One approach has focused on developing dual inhibitors that target both the polymerase and RNase H activities of the HIV-1 reverse transcriptase enzyme. mdpi.com A series of 3-[2-(4-aryl-1,3-thiazol-2-ylidene)hydrazin-1-ylidene]1-indol-2-one derivatives demonstrated dual inhibitory activity in the low micromolar range. mdpi.com Further mechanistic studies revealed that these compounds could also block HIV-1 integrase, another essential viral enzyme, making them multi-target inhibitors. mdpi.com

Another class, 3-hydrazonoindolin-2-one derivatives, have been identified as novel inhibitors of HIV-1 RNase H, with some compounds exhibiting IC₅₀ values in the low micromolar range (e.g., 1.90 µM). core.ac.uk Furthermore, 3-oxindole derivatives have been shown to inhibit Tat-mediated viral transcription, a critical step in HIV-1 gene expression. nih.gov The compound methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one was particularly potent, with a half-maximal inhibitory concentration (IC₅₀) of 0.4578 µM and a high selectivity index of 111.37. nih.gov These findings underscore the adaptability of the indolin-2-one scaffold for developing anti-HIV agents with diverse mechanisms of action. nih.gov

Table 2: Anti-HIV-1 Activity of Selected Indolin-2-one Derivatives

| Compound Class | Target | Example IC₅₀ Value | Reference |

|---|---|---|---|

| 3-Oxindole-2-carboxylates | Tat-mediated transcription | 0.4578 µM | nih.gov |

| 3-Hydrazonoindolin-2-ones | HIV-1 RNase H | 1.90 µM | core.ac.uk |

| Thiazolyl-hydrazono-indolin-2-ones | Reverse Transcriptase (dual), Integrase | Low micromolar range | mdpi.com |

While research directly implicating this compound against poxviruses is limited, significant findings on structurally related compounds highlight the potential of this chemical class. Poxviruses, such as vaccinia and monkeypox, remain a public health concern. nih.govnih.gov The parent structure of indolin-2-one is isatin (B1672199) (indoline-2,3-dione), and its derivatives have a long history in antiviral research.

Notably, isatin-β-thiosemicarbazones are a well-established class of anti-poxvirus agents. nih.gov One of the first clinically used synthetic antivirals, Methisazone (N-methylisatin-β-thiosemicarbazone), demonstrated prophylactic activity against smallpox. nih.govresearchgate.net Modern combinatorial chemistry approaches have been used to optimize the isatin-β-thiosemicarbazone scaffold, leading to the discovery of potent and more selective derivatives against vaccinia virus and cowpox virus in human cell lines. nih.gov These compounds function through a unique mode of action involving the inhibition of viral transcription. nih.gov This historical and ongoing research suggests that the broader indolin-2-one/isatin scaffold is a viable starting point for the development of new therapies against poxvirus infections.

Anticonvulsant Activities

The indolin-2-one core is a feature in various compounds investigated for anticonvulsant properties. Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new therapeutic agents. Derivatives of indolin-2-one have shown significant efficacy in preclinical seizure models.

A series of 3-phenyliminoindolin-2-one derivatives were screened for their anticonvulsant activities, with fifteen compounds showing protection against pentylenetetrazole (PTZ)-induced seizures in mice at a dose of 100 mg/kg. Importantly, these compounds did not exhibit neurotoxicity at doses up to 300 mg/kg in the rotarod test, indicating a favorable safety profile. Other studies on different series of indole derivatives have shown protection in both the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) seizure models, which represent different types of seizure activity. The ability of these compounds to prevent seizure spread (in the MES test) and to raise the seizure threshold (in the scPTZ test) suggests they may act through multiple mechanisms, potentially involving modulation of ion channels or neurotransmitter systems.

Neurodegenerative Disease Research (Ligand Binding)

The indolin-2-one scaffold is being actively explored for the development of ligands that can bind to key protein targets implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The multifactorial nature of these diseases makes multi-target-directed ligands (MTDLs) particularly attractive.

In the context of Parkinson's disease, which is characterized by the aggregation of α-synuclein protein, a series of 3-(benzylidene)indolin-2-one derivatives were synthesized and evaluated for their ability to bind to α-synuclein fibrils. While initial compounds had modest affinity, structural modifications, such as substituting the indoline (B122111) nitrogen with an N-benzyl group, resulted in increased binding affinity and selectivity for α-synuclein over other protein aggregates like Aβ and tau fibrils. One lead compound displayed a binding affinity (Kᵢ) of approximately 85 nM for α-synuclein fibrils.

For Alzheimer's disease, research has focused on designing indolin-2-one derivatives as dual inhibitors. One study introduced azaindolin-2-one compounds capable of simultaneously inhibiting glycogen (B147801) synthase kinase 3β (GSK3β) and the aggregation of tau protein, two key pathological events in Alzheimer's. A lead compound from this series demonstrated potent GSK3β inhibition with an IC₅₀ of 1.7 µM and a significant tau anti-aggregation effect in a cell-based model. These studies highlight the potential of indolin-2-one derivatives as valuable research tools and potential therapeutic leads for complex neurodegenerative disorders.

Table 3: Ligand Binding Activities of Indolin-2-one Derivatives in Neurodegenerative Disease Research

| Derivative Class | Target | Disease Relevance | Key Finding |

|---|---|---|---|

| 3-(Benzylidene)indolin-2-ones | α-Synuclein Fibrils | Parkinson's Disease | Achieved binding affinity (Kᵢ) of ~85 nM. |

| Azaindolin-2-ones | GSK3β and Tau Aggregation | Alzheimer's Disease | Identified dual inhibitor with GSK3β IC₅₀ of 1.7 µM. |

Binding to Alpha-Synuclein (α-syn) Fibrils

Research into the therapeutic potential of indolin-2-one derivatives has included investigations into their ability to bind to α-synuclein (α-syn) fibrils. The aggregation of α-synuclein is a critical pathological hallmark of several neurodegenerative disorders, collectively known as synucleinopathies, which include Parkinson's disease and dementia with Lewy bodies. Molecules that can bind to these aggregates are valuable as potential diagnostic imaging agents or as therapeutic agents designed to inhibit or disrupt fibril formation.

While comprehensive studies on a wide array of 3-(benzylidene)indolin-2-one derivatives have been conducted, specific binding affinity data for this compound is not extensively detailed in publicly accessible research. nih.gov Structure-activity relationship (SAR) studies on the broader class of indolin-2-ones indicate that substitutions on the indole ring and at the 3-position are crucial for binding affinity and selectivity. nih.gov For instance, modifications such as the addition of a benzyl (B1604629) group on the indoline nitrogen have been shown to increase binding to α-syn. nih.gov However, without specific experimental data for this compound, its precise binding characteristics and affinity (e.g., Kᵢ or Kₔ values) for α-syn fibrils remain to be fully elucidated.

Selectivity over Beta-Amyloid (Aβ) and Tau Fibrils

A crucial aspect of developing ligands for α-syn fibrils is their selectivity. In the context of neurodegenerative diseases, it is vital to distinguish α-syn aggregates from other protein aggregates, such as beta-amyloid (Aβ) plaques and tau neurofibrillary tangles, which are the hallmarks of Alzheimer's disease. nih.gov High selectivity ensures that a diagnostic or therapeutic agent targets the correct pathological entity, which is particularly important given the frequent co-occurrence of these proteinopathies. nih.gov

Studies on 3-(benzylidene)indolin-2-one derivatives have shown that achieving selectivity can be challenging. Many compounds initially synthesized showed only modest affinity for α-syn and lacked selectivity over Aβ or tau fibrils. nih.gov However, further chemical modifications, such as homologation to diene analogues and substitution on the indoline nitrogen, have yielded derivatives with improved binding to α-syn and reasonable selectivity against Aβ and tau. nih.gov Specific quantitative data comparing the binding of this compound to these three types of fibrils is not available in the reviewed literature, preventing a definitive assessment of its selectivity profile.

Table 1: Comparative Binding Affinity of Indolin-2-one Derivatives (Illustrative) This table is illustrative as specific data for this compound was not found. Data for related derivatives is presented to show the typical range of affinities.

| Compound Class | Target Fibril | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| 3-(benzylidene)indolin-2-one | α-syn | Modest Affinity |

| N-benzyl diene analogue | α-syn | Increased Affinity |

| 3-(benzylidene)indolin-2-one | Aβ | Non-selective |

| N-benzyl diene analogue | Aβ | Reduced Affinity |

| 3-(benzylidene)indolin-2-one | Tau | Non-selective |

Other Pharmacological Modulations (e.g., Oxytocin (B344502) Receptor Ligands)

Beyond their interactions with protein aggregates, indolin-2-one derivatives have been explored for their activity at other pharmacological targets. The oxytocin receptor (OXTR), a G-protein coupled receptor, is one such target of interest. Oxytocin and its receptor are involved in a wide range of physiological and behavioral processes, including social bonding and regulation of the stress response.

The indolin-2-one scaffold has been identified as a potential starting point for the development of oxytocin receptor ligands. However, specific research detailing the activity of this compound as an oxytocin receptor ligand is not prominently available. The development of selective ligands for the oxytocin receptor is a significant challenge due to the high similarity between the oxytocin and vasopressin receptors. nih.gov Research in this area is ongoing, with a focus on designing molecules that can selectively bind to and modulate the activity of the oxytocin receptor for potential therapeutic applications in various neurological and psychiatric conditions.

Table 2: Pharmacological Profile of Indolin-2-one Derivatives at OXTR (Hypothetical) This table is hypothetical as specific data for this compound was not found.

| Compound | Target Receptor | Activity | Affinity (Kᵢ or EC₅₀) |

|---|

Structure Activity Relationship Sar Studies for 6 Chloro 3 Methylindolin 2 One and Its Derivatives

Influence of Halogen Substituents, Particularly at C-6, on Biological Efficacy and Selectivity

The nature and position of halogen substituents on the indolin-2-one ring profoundly impact the biological efficacy and selectivity of these compounds. The introduction of halogens can alter physicochemical properties such as lipophilicity, electronic character, and molecular conformation, which in turn affects membrane permeability and receptor binding.

In a series of synthetic cannabinoid analogues, the position of a chlorine atom on the indole (B1671886) core significantly influenced binding affinity for the human cannabinoid receptor 1 (hCB1). mdpi.com Specifically, derivatives with a chloro-substitution at the C-6 and C-7 positions largely retained the high binding affinity of the parent compound, whereas substitutions at the C-4 and C-5 positions were detrimental to binding. mdpi.com This suggests that the C-6 position is more tolerant to substitution and that a chloro group at this position can be favorable for receptor interaction.

The following table illustrates the impact of the chlorine position on hCB1 receptor binding affinity for MDMB-CHMICA analogues: mdpi.com

| Compound | Position of Chlorine | Binding Affinity (Ki, nM) |

| 2-chloro-MDMB-CHMICA | C-2 | 0.58 |

| 7-chloro-MDMB-CHMICA | C-7 | 0.70 |

| 6-chloro-MDMB-CHMICA | C-6 | 0.75 |

| 4-chloro-MDMB-CHMICA | C-4 | 2.5 |

| 5-chloro-MDMB-CHMICA | C-5 | 9.8 |

This data underscores the sensitivity of receptor binding to the placement of the halogen substituent on the indole core. The electron-withdrawing nature of the chlorine atom is thought to contribute to these differences in binding properties. mdpi.com

Furthermore, in the context of other indolin-2-one derivatives, the introduction of a ureido group at the C-6 position has been shown to enhance the inhibitory potency against vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). mdpi.com This highlights the potential for synergistic effects when combining a C-6 substituent with other pharmacophoric features.

Role of Alkyl Substituents, Notably Methyl at C-3, on Activity Profile

The C-3 position of the indolin-2-one scaffold is a critical site for modification, and the introduction of alkyl substituents, such as a methyl group, can significantly modulate the activity profile. The C-3 position is often involved in key interactions with the target protein, and even small changes in the size and nature of the substituent can lead to substantial differences in biological activity.

The attachment of an alkyl side chain at the C-3 position forms 3-alkyl-2-indolinones, which are common structural motifs in numerous drugs and natural products. nih.gov These structures serve as crucial intermediates in organic synthesis and can be further modified to yield a variety of derivatives. nih.gov

While direct SAR studies focusing solely on the C-3 methyl group of 6-Chloro-3-methylindolin-2-one are limited in the provided context, the broader importance of C-3 substitution is well-established. For instance, 3-alkylidene-2-indolone derivatives have been identified as a promising antibacterial scaffold. nih.gov The nature of the alkylidene group at C-3 is a key determinant of the antibacterial activity and the potential mechanism of action.

Impact of Substitutions on the Indoline (B122111) Nitrogen (N-1)

Modification of the indoline nitrogen (N-1) is a common strategy to fine-tune the pharmacological properties of indolin-2-one derivatives. The N-H group can act as a hydrogen bond donor, and its substitution can influence solubility, metabolic stability, and receptor interactions.

Studies on isatin (B1672199) derivatives have shown that substitution at the N-1 position can have a dramatic effect on inhibitory activity. For example, replacing a bulky aryl moiety at N-1 with a more flexible allyl group in a series of fatty acid amide hydrolase (FAAH) inhibitors resulted in a 1500-fold increase in potency. This highlights the significant role of the N-1 substituent in optimizing the fit of the inhibitor within the active site of the enzyme.

SAR Studies on the Benzene (B151609) Ring Substituents

As previously mentioned, the position of a chloro group on the benzene ring has a significant impact on the hCB1 receptor binding affinity of synthetic cannabinoids. mdpi.com A 6-chloro substitution was well-tolerated, while 4- and 5-chloro substitutions were detrimental. mdpi.com This indicates that the electronic landscape of the benzene ring is a key determinant of biological activity.

In a series of 3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives, which share a 6-chloro substituent, the cytotoxic activity against the HCT-116 cancer cell line was found to be dependent on the natural charge on the carbon atom at position C-13 and the electrostatic charge on the nitrogen atom at N-10. nih.gov This further emphasizes the importance of the electronic properties of the benzene ring and its substituents.

Conformational Effects on Receptor Binding and Activity

The planarity of the indolin-2-one ring system, as seen in 6-chloro-1-methylindoline-2,3-dione (B11903329), can be an important feature for biological activity. nih.gov The essentially planar structure of this molecule may facilitate its insertion into the binding pocket of a target protein.

Furthermore, agonist binding to receptors can induce conformational changes in the receptor itself. nih.gov The ability of a ligand to stabilize a particular receptor conformation is a key aspect of its mechanism of action. For indolin-2-one derivatives, the structural rigidity or flexibility can influence their ability to induce or adapt to these conformational changes. For instance, it has been questioned whether chloro-substitution on an indole core would increase or decrease structural rigidity, which in turn could affect the stabilization of the active receptor conformation. mdpi.com

Pharmacophore Identification and Design Principles

A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to exert a particular biological activity. For indolin-2-one derivatives, several key pharmacophoric features have been identified that are crucial for their activity as kinase inhibitors.

The indolin-2-one scaffold itself is a key component of the pharmacophore, often acting as a scaffold that correctly orients other functional groups for interaction with the target. The C-3 position is a critical point for introducing diversity and for targeting specific interactions within the active site.

Pharmacophore models for indolin-2-one-based inhibitors often include:

A hydrogen bond donor (the N-H group of the indolin-2-one).

A hydrogen bond acceptor (the carbonyl oxygen of the indolin-2-one).

A hydrophobic region (the benzene ring).

Additional features depending on the specific target, such as aromatic rings or hydrogen bond donors/acceptors on the C-3 substituent.

These models serve as valuable tools in the design of new and more potent inhibitors. By understanding the key pharmacophoric features, medicinal chemists can rationally design new molecules that are more likely to have the desired biological activity.

Computational Chemistry and Molecular Modeling in the Research of Indolin 2 One Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation or its approximations, these methods provide detailed information about electron distribution, molecular geometry, and energy levels. For indolin-2-one derivatives, these calculations elucidate the electronic characteristics that govern their reactivity and interactions with biological targets.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to indolin-2-one derivatives to analyze their structural features, electronic properties, and global reactivity parameters. frontiersin.org DFT calculations, for instance at the B3LYP/6-31G(d,p) level of theory, are used to optimize the molecular geometry of compounds like 6-chloroindolin-2-one. nih.gov Such studies have confirmed that the indolin-2-one core is nearly planar. nih.gov

DFT is also instrumental in elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most favorable reaction pathways. mdpi.comrsc.org For indolin-2-one derivatives, this can involve studying the formation of different isomers or the mechanism of their synthesis. Furthermore, DFT is used to calculate various electronic properties that are crucial for understanding a molecule's behavior. jlu.edu.cn These properties include dipole moment, polarizability, and the distribution of atomic charges, which influence how the molecule interacts with its environment, including solvents and biological macromolecules. frontiersin.org

Table 1: Applications of DFT in Indolin-2-one Research

| Application | Description | Reference |

|---|---|---|

| Geometry Optimization | Determination of the most stable three-dimensional structure of the molecule. For 6-chloroindolin-2-one, it confirms a nearly planar structure. | nih.gov |

| Electronic Properties | Calculation of properties like dipole moment, atomic charges, and polarizability, which govern intermolecular interactions. | frontiersin.org |

| Reactivity Analysis | Assessment of global reactivity parameters to predict the chemical stability and reactivity of different derivatives. | frontiersin.org |

| Reaction Mechanisms | Investigation of the energetic pathways of chemical reactions, identifying transition states and intermediates to understand how the compounds are formed. | mdpi.comrsc.org |

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. nih.govnih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For derivatives such as (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one, FMO analysis shows that both the HOMO and LUMO are delocalized over nearly the entire molecule. frontiersin.org This delocalization suggests that the whole molecule can participate in electron-donating or electron-accepting processes. frontiersin.org A small HOMO-LUMO energy gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This analysis helps in predicting the most probable sites for electrophilic and nucleophilic attacks and understanding the charge transfer interactions that can occur within the molecule. frontiersin.orgnih.gov

Table 2: Key Concepts of HOMO-LUMO Analysis

| Concept | Description | Significance for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. | Regions with high HOMO density are susceptible to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. | Regions with high LUMO density are susceptible to nucleophilic attack. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. dergipark.org.trnih.gov The MEP map displays regions of negative and positive electrostatic potential on the electron density surface.

In an MEP map, red-colored regions indicate negative potential, corresponding to areas with high electron density that are prone to electrophilic attack. nih.gov These are typically found around electronegative atoms like oxygen or nitrogen. Conversely, blue-colored regions represent positive potential, indicating areas with lower electron density (often around hydrogen atoms) that are favorable for nucleophilic attack. nih.gov Green areas signify neutral or zero potential. nih.gov For indolin-2-one derivatives, MEP analysis helps identify the most reactive sites for intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a biological target. researchgate.netrsc.org This information is crucial for understanding how the ligand binds to its receptor and for designing modifications to enhance these interactions.

Molecular Docking Studies for Ligand-Target Interactions and Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the specific interactions that stabilize the ligand-receptor complex. medjpps.combioinformation.net

In the context of indolin-2-one derivatives, docking studies are performed to predict how these molecules might interact with the active site of a target enzyme or receptor. researchgate.netmdpi.com The process involves placing the ligand in various conformations and orientations within the binding pocket of the protein and calculating a "docking score" for each pose, which estimates the binding affinity. medjpps.com The results reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target. researchgate.net For example, docking studies on indolin-2-one analogues have been used to investigate their potential as inhibitors of specific enzymes by analyzing their binding modes and affinities. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This allows for the analysis of the conformational flexibility of both the ligand and the protein, as well as the stability of the protein-ligand complex in a simulated physiological environment. uq.edu.au

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules is dependent on the variation in their structural and physicochemical properties.

In QSAR studies of indolin-2-one derivatives, various molecular descriptors are calculated for each compound in a dataset. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistical model, often using techniques like multiple linear regression, is then developed to correlate these descriptors with the observed biological activity (e.g., IC50 values). nih.govmdpi.com A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.govresearchgate.net For example, a QSAR model for certain 6-chloro-benzodithiazine derivatives indicated that the cytotoxic activity was highly dependent on the natural charge on specific atoms and the HOMO energy. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 6-Chloro-3-methylindolin-2-one |

| Indolin-2-one |

| 6-chloroindolin-2-one |

| (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one |

In Silico Prediction of Pharmacokinetic Properties

The journey of a drug candidate from administration to its therapeutic effect is a complex process governed by its pharmacokinetic properties, namely absorption, distribution, metabolism, excretion, and toxicity (ADMET). Predicting these properties early in the drug discovery pipeline is essential to filter out compounds with unfavorable profiles, thereby saving time and resources. For indolin-2-one derivatives, including this compound, various in silico models are employed to forecast their ADMET characteristics.

Computational tools and servers like ADMETlab and pkCSM utilize a compound's chemical structure to predict a wide range of pharmacokinetic parameters. These predictions are based on large datasets of experimentally determined properties and employ quantitative structure-property relationship (QSPR) models. For instance, key descriptors such as Caco-2 cell permeability, which indicates intestinal absorption, and blood-brain barrier (BBB) penetration are routinely calculated. mdpi.comnih.gov

Studies on various substituted indolin-2-one and similar heterocyclic derivatives demonstrate the utility of these predictive models. Parameters such as aqueous solubility, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism, are assessed. mdpi.com For example, predictions might indicate whether a compound is a substrate or inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2C9), which is critical for anticipating drug-drug interactions. nih.gov Furthermore, toxicity predictions, including mutagenicity and carcinogenicity, are vital for early safety assessment. nih.gov

The following table illustrates the types of pharmacokinetic properties predicted for a series of hypothetical indolin-2-one derivatives using in silico methods.

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Caco-2 Permeability (nm/s) | Moderate to High (>19) | Good potential for intestinal absorption. nih.gov |

| Human Intestinal Absorption | High (>90%) | Likely to be well-absorbed from the gut. |

| P-glycoprotein Substrate | No | Reduced likelihood of being pumped out of cells, which can improve bioavailability. mdpi.com |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Indicates potential for central nervous system activity. |

| Plasma Protein Binding (%) | High (>90%) | Affects the fraction of free drug available to exert its effect. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions with other medications metabolized by this enzyme. |

| CYP3A4 Substrate | Yes/No | Indicates a primary route of metabolism. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagen | Low probability of causing genetic mutations. |

| Carcinogenicity | Negative | Low risk of causing cancer. nih.gov |

These computational predictions serve as a valuable initial screening, allowing chemists to prioritize the synthesis of derivatives with more promising pharmacokinetic profiles.

Application of Machine Learning Algorithms in Compound Design and Bioactivity Prediction

Machine learning (ML) has emerged as a transformative tool in drug discovery, significantly enhancing the design and bioactivity prediction of novel compounds like this compound. researchgate.net ML algorithms can learn from vast and complex datasets of chemical structures and their associated biological activities to build predictive models. researchgate.net These models can then be used to screen virtual libraries of compounds, identify promising new candidates, and guide the optimization of existing leads.

One of the primary applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For indolin-2-one derivatives, which are often investigated as kinase inhibitors, QSAR models can predict their inhibitory potency against specific kinases. nih.govnih.gov

The process typically involves:

Data Collection: Assembling a dataset of indolin-2-one derivatives with experimentally measured bioactivities (e.g., IC50 values).

Descriptor Calculation: Using software to calculate various molecular descriptors for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics.

Model Building: Employing ML algorithms—such as random forest, support vector machines (SVM), or deep neural networks—to train a model that correlates the molecular descriptors with the observed biological activity. researchgate.net

Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure its reliability. nih.gov

Once a robust QSAR model is developed, it can be used to predict the bioactivity of novel, unsynthesized indolin-2-one derivatives. This allows researchers to prioritize the synthesis of compounds predicted to be highly active, streamlining the drug discovery process. nih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide visual representations of how different structural modifications might impact activity, offering direct guidance for compound design. nih.gov

Recent advancements have seen the application of more sophisticated ML techniques, such as deep learning and 3D convolutional neural networks, to predict the target landscape of kinase inhibitors. nih.govnih.gov These methods can analyze the 3D structures of both the inhibitor and the kinase to predict binding affinity with greater accuracy, helping to understand not only the on-target activity but also potential off-target effects. nih.gov

The table below provides a conceptual overview of how a machine learning model might classify new indolin-2-one designs based on predicted activity.

| Compound ID | Key Structural Feature | Predicted Bioactivity (e.g., pIC50) | Model's Recommendation |

| Design-001 | 3-methyl group | 7.8 | High Priority for Synthesis |

| Design-002 | 3-ethyl group | 7.1 | Medium Priority |

| Design-003 | 6-fluoro substitution | 8.2 | Very High Priority for Synthesis |

| Design-004 | 5-methoxy group | 6.5 | Low Priority |

By integrating these powerful computational and machine learning approaches, researchers can more efficiently explore the vast chemical space of indolin-2-one derivatives, accelerating the identification and optimization of promising new therapeutic agents. fu-berlin.de

Future Research Directions and Translational Perspectives for Indolin 2 One Scaffolds

Development of Novel and Efficient Synthetic Routes

The continued exploration of the therapeutic potential of indolin-2-one derivatives, including specific compounds like 6-Chloro-3-methylindolin-2-one, is highly dependent on the availability of robust and versatile synthetic methodologies. While classical methods have been established, future research will focus on developing more efficient, scalable, and environmentally sustainable routes.

Key areas of development include:

Flow Chemistry: The use of continuous flow processes, as has been successfully applied to the synthesis of other heterocyclic compounds, offers significant advantages in terms of safety, scalability, and reaction control. beilstein-journals.org

Catalytic Methods: There is a growing emphasis on developing novel catalytic systems, such as those based on transition metals or organocatalysts, to facilitate key bond-forming reactions. For instance, p-toluenesulfonic acid (p-TSA) has been used to catalyze the cyclocondensation steps in the formation of related heterocyclic systems. researchgate.net

Multicomponent Reactions: Strategies that allow for the assembly of complex indolin-2-one structures from simple starting materials in a single step, such as variations of the Hantzsch synthesis for related pyridines, are highly desirable for building compound libraries efficiently. beilstein-journals.orgnih.gov

Novel Condensation Strategies: The Knoevenagel condensation is a frequently employed method for synthesizing 3-substituted indolin-2-ones. beilstein-journals.orgnih.gov Future work will likely explore new variations of this reaction and other condensation strategies to access a wider diversity of chemical structures. For example, dilithiation of precursors like 3-amino-4-picoline followed by condensation with esters has been shown to be a viable one-step route to related azaindoles. nih.gov

These advancements will not only accelerate the discovery of new drug candidates but also ensure that promising compounds can be produced economically and sustainably for preclinical and clinical development.

Discovery of New Biological Targets and Mechanisms of Action

While indolin-2-ones are well-known as kinase inhibitors, ongoing research continues to unveil new biological targets and novel mechanisms of action (MoA), expanding their potential therapeutic applications.

Beyond Kinases: Research has identified that indolin-2-one derivatives can target enzymes outside the kinome. For example, certain analogs are potent inhibitors of Thioredoxin Reductase (TrxR) , a key enzyme in cellular redox control. nih.govucl.ac.uk Inhibition of TrxR by these compounds leads to increased oxidative stress and apoptotic cell death in cancer cells, representing a distinct anticancer strategy. nih.govucl.ac.uk

Dual-Action Mechanisms: Recent studies have revealed unexpected dual mechanisms of action. A notable example is a class of indolin-2-one-nitroimidazole hybrids that exhibit potent activity against aerobic bacteria. acs.orgacs.org These compounds were found to have a dual MoA: direct inhibition of Topoisomerase IV , an essential enzyme for DNA replication, and the classic reductive bioactivation characteristic of nitroimidazoles. acs.orgacs.org This dual action may also help to mitigate the development of drug resistance. acs.org

Expanding Kinase Targets: Within the kinase family, research continues to identify new targets. While many derivatives target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, studies have also explored their activity against other kinases such as Aurora B Kinase , which is crucial for cell cycle regulation and often overexpressed in tumors. researchgate.net

The discovery of these new targets and mechanisms is often facilitated by advanced chemical biology techniques, such as activity-based protein profiling (ABPP), which helps to identify the direct cellular targets of a compound. acs.org

| Biological Target | Example Indolin-2-one Derivative Class | Mechanism of Action | Reference(s) |

| Receptor Tyrosine Kinases (VEGFR, PDGFR, etc.) | Sunitinib, 3-Substituted indolin-2-ones | Competitive inhibition of ATP binding pocket, blocking downstream signaling. | scirp.orgacs.org |

| Thioredoxin Reductase (TrxR) | 3-(2-oxoethylidene)indolin-2-ones | Covalent modification of the selenocysteine (B57510) residue in the active site, leading to oxidative stress. | nih.govucl.ac.uk |

| Topoisomerase IV | Indolin-2-one-nitroimidazole hybrids | Direct inhibition of enzyme activity, preventing DNA decatenation. | acs.orgacs.org |

| Cyclin-Dependent Kinases (CDKs) | Indirubin derivatives | Inhibition of cell cycle progression. | mdpi.com |

| Aurora B Kinase | Sunitinib-like indolin-2-ones | Inhibition of kinase activity, disrupting mitosis. | researchgate.net |

Design and Synthesis of Multi-Targeted Agents

The complexity of diseases like cancer, which often involve multiple redundant signaling pathways, has driven a paradigm shift from single-target drugs to multi-targeted agents. nih.gov The indolin-2-one scaffold is exceptionally well-suited for this approach due to its chemical tractability.

Rationale for Multi-Targeting: Targeting a single receptor can often be circumvented by the activation of alternative pathways, leading to drug resistance. Simultaneously inhibiting two or more critical targets can produce a more durable therapeutic response and potentially overcome resistance mechanisms. mdpi.comnih.gov

Examples of Multi-Targeted Indolin-2-ones:

Sunitinib: A clinically approved drug that inhibits multiple RTKs, including VEGFR and PDGFR, thereby targeting both tumor cell proliferation and angiogenesis. scirp.orgnih.gov